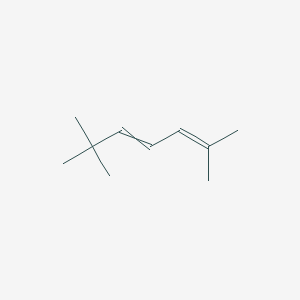
2,6,6-Trimethylhepta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,6-Trimethylhepta-2,4-diene is a conjugated diene, characterized by the presence of two double bonds separated by a single bond. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. Conjugated dienes like this compound are of significant interest in organic chemistry due to their stability and the variety of reactions they can undergo .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes, including 2,6,6-Trimethylhepta-2,4-diene, can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) is a typical method .
Industrial Production Methods: Industrial production of conjugated dienes often involves large-scale chemical processes that ensure high yield and purity. These methods typically include catalytic processes and the use of advanced separation techniques to isolate the desired diene from reaction mixtures.
化学反应分析
Types of Reactions: 2,6,6-Trimethylhepta-2,4-diene undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in [4+2] cycloaddition reactions with dienophiles to form six-membered rings.
Electrophilic Addition Reactions: It can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically require heat and an electron-rich diene and an electron-poor dienophile.
Electrophilic Additions: Strong acids like HBr are commonly used, with reaction conditions varying based on desired products.
Major Products:
Diels-Alder Reactions: Formation of cyclohexene derivatives.
Electrophilic Additions: Formation of halogenated alkenes or alkanes, depending on the reaction conditions.
科学研究应用
2,6,6-Trimethylhepta-2,4-diene finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of synthetic rubbers and other polymers.
作用机制
The mechanism of action for reactions involving 2,6,6-Trimethylhepta-2,4-diene often involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. In Diels-Alder reactions, the diene’s highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of new sigma bonds . Electrophilic additions involve the formation of resonance-stabilized carbocations, which then react with nucleophiles to form addition products .
相似化合物的比较
Penta-1,3-diene: Another conjugated diene with similar reactivity but different structural properties.
2,5-Heptadiene: A non-conjugated diene with isolated double bonds, showing different reactivity patterns.
Uniqueness: 2,6,6-Trimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other dienes .
属性
CAS 编号 |
114444-92-7 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2,6,6-trimethylhepta-2,4-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-6-8-10(3,4)5/h6-8H,1-5H3 |
InChI 键 |
HRPDOMKMPKLUAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=CC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
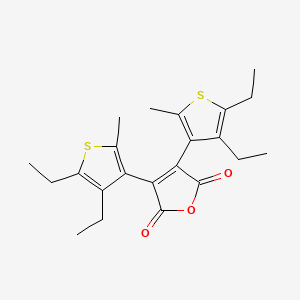
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
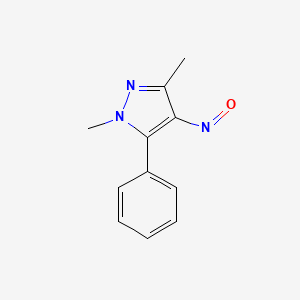
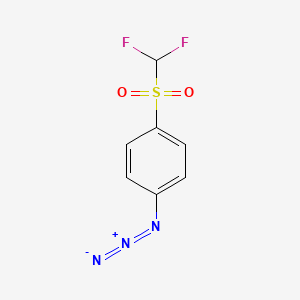
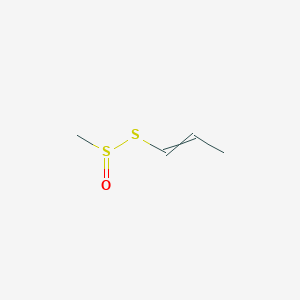
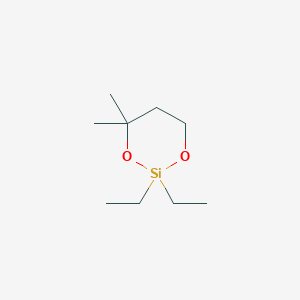
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
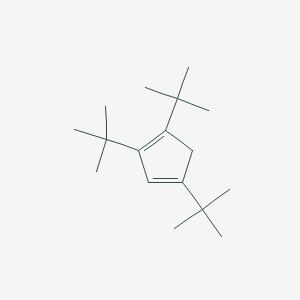
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
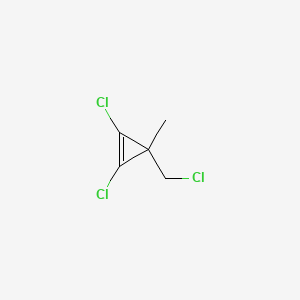
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
